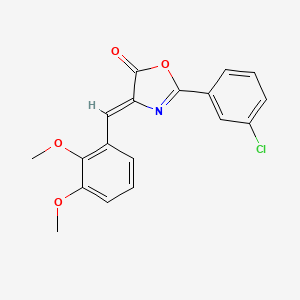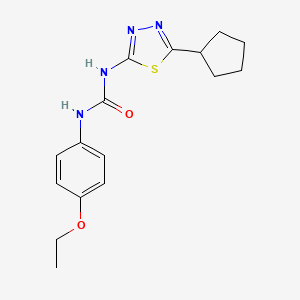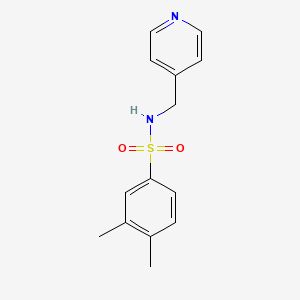
2-(3,4-dimethoxyphenyl)-5-nitro-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethoxyphenyl)-5-nitro-1H-benzimidazole, also known as DMNB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzimidazole and has been synthesized using various methods. The purpose of
作用机制
The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-nitro-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In normal cells, this compound has been shown to have minimal toxicity, indicating its potential as a selective anticancer agent. In addition, this compound has been shown to exhibit fluorescent properties, making it useful as a probe for imaging and detection.
实验室实验的优点和局限性
One advantage of 2-(3,4-dimethoxyphenyl)-5-nitro-1H-benzimidazole is its versatility in various scientific fields, including medicinal chemistry, biochemistry, and material science. This compound can be easily synthesized using simple and cost-effective methods, making it accessible to researchers. However, one limitation of this compound is its potential toxicity at high concentrations, which may limit its use in certain applications.
未来方向
There are several future directions for 2-(3,4-dimethoxyphenyl)-5-nitro-1H-benzimidazole research, including the development of new synthetic methods, the investigation of its potential applications in other scientific fields, and the optimization of its anticancer activity. One potential direction is the synthesis of this compound derivatives with improved selectivity and potency against cancer cells. Another potential direction is the development of this compound-based materials with enhanced functional properties, such as improved conductivity and stability. Furthermore, the investigation of the mechanism of action of this compound in various biological systems may lead to the discovery of new therapeutic targets for cancer treatment.
合成方法
The synthesis of 2-(3,4-dimethoxyphenyl)-5-nitro-1H-benzimidazole involves the reaction of 3,4-dimethoxyaniline and 5-nitro-1H-benzimidazole in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or acetic acid. The resulting product is then purified using column chromatography or recrystallization to obtain pure this compound.
科学研究应用
2-(3,4-dimethoxyphenyl)-5-nitro-1H-benzimidazole has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells. In biochemistry, this compound has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. In material science, this compound has been used as a building block for the synthesis of functional materials, such as liquid crystals and organic semiconductors.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-nitro-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-21-13-6-3-9(7-14(13)22-2)15-16-11-5-4-10(18(19)20)8-12(11)17-15/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAMQNUXRWPNND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-benzyl-1-piperazinyl)-1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5766928.png)

![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B5766939.png)





![10-(4-morpholinylmethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5766980.png)

![2-{[(2,4-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5767005.png)

![3-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5767029.png)